BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to VPC 23019

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VPC 23019

cat. No.: B1684042

This technical guide provides a comprehensive overview of the structure, properties, and
pharmacological profile of VPC 23019, a key modulator of sphingosine-1-phosphate (S1P)
receptors. This document is intended for researchers, scientists, and professionals involved in
drug development and cellular signaling research.

Core Compound Information

VPC 23019 is a synthetic, aryl amide-containing analogue of sphingosine-1-phosphate. Itis a
valuable research tool for investigating the physiological and pathological roles of S1P
signaling.

Chemical and Physical Properties

The fundamental chemical and physical properties of VPC 23019 are summarized in the table
below.
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Property Value Source(s)
[(2R)-2-amino-3-(3-

IUPAC Name octylanilino)-3-oxopropyl] --INVALID-LINK--
dihydrogen phosphate

Molecular Formula C17H29N20sP

Molecular Weight 372.4 g/mol

CAS Number 449173-19-7

ChEBI ID CHEBI:144948 --INVALID-LINK--

Appearance Crystalline solid --INVALID-LINK--

Purity >95%
Soluble to 10 mM in Acidified
DMSO (5% 1N HCIl in DMSO)

. with gentle warming and to 50

Solubility } --INVALID-LINK--
mM in 2eq. NaOH. Also
soluble in DMSO at 0.25
mg/mL.

Storage Store at -20°C

Pharmacological Properties

VPC 23019 exhibits a distinct pharmacological profile, acting as a competitive antagonist at

S1P1 and S1Ps receptors while demonstrating agonist activity at S1P4 and S1Ps receptors.

This dual activity makes it a specific tool for dissecting the contributions of these receptor

subtypes in various biological processes.
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Receptor pKi PECso

Activity . . Source(s)
Subtype (Antagonist) (Agonist)
Competitive
S1P1 _ 7.86 -
Antagonist
Competitive
S1Ps _ 5.93 -
Antagonist
S1P4 Agonist - 6.58
S1Ps Agonist - 7.07

Mechanism of Action and Signaling Pathway

VPC 23019 modulates the signaling of sphingosine-1-phosphate, a bioactive lipid that
regulates numerous cellular processes through its interaction with five specific G protein-
coupled receptors (GPCRs), S1P1-5. As an antagonist at S1P1 and S1Ps, VPC 23019 blocks
the downstream signaling cascades initiated by the binding of endogenous S1P.

The following diagram illustrates the canonical S1P signaling pathway and the points of
intervention by VPC 23019.
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VPC 23019 Antagonism of S1P1 and S1Ps Signaling

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of VPC
23019 are not readily available in the public domain. The foundational research was published
by Davis et al. in the Journal of Biological Chemistry in 2005. The following sections provide an
overview of the likely methodologies based on standard practices and information from
technical datasheets.

Chemical Synthesis Overview

The synthesis of VPC 23019 involves a multi-step process. A general outline of the synthesis is
as follows:

e Sonogashira Coupling: The synthesis likely begins with a Sonogashira coupling of an
appropriately substituted iodoaniline with an alkyne.

¢ Reduction: The resulting compound is then reduced to saturate the alkyne and convert the
nitro group to an amine.

» Amide Coupling: The synthesized aniline derivative is coupled with a protected serine
residue.

e Phosphorylation and Deprotection: The hydroxyl group of the serine moiety is
phosphorylated, followed by the removal of protecting groups to yield the final product, VPC
23019.

A more detailed, step-by-step protocol would require access to the experimental section of the
primary research publication.

Pharmacological Assays

The antagonist and agonist activities of VPC 23019 are typically determined using in vitro cell-
based assays.

This assay measures the displacement of radiolabeled GTPyS from G proteins upon receptor
activation. To determine the antagonist properties of VPC 23019, a competitive binding assay is
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performed.

General Protocol Outline:

Membrane Preparation: Membranes are prepared from cells overexpressing the S1P
receptor of interest (e.g., S1P1 or S1P3).

o Assay Buffer: A suitable assay buffer containing GDP is used to maintain the G proteins in
their inactive state.

o Competition Assay: Membranes are incubated with a constant concentration of S1P (agonist)
and varying concentrations of VPC 23019.

o Radioligand Addition: A radiolabeled, non-hydrolyzable GTP analog, such as [3>*S]GTPyS, is
added to the reaction.

 Incubation and Termination: The reaction is allowed to proceed at a controlled temperature
and is then terminated by rapid filtration.

e Quantification: The amount of bound [3*S]GTPYS is quantified using liquid scintillation
counting.

o Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of VPC 23019.

This assay is used to determine the agonist activity of VPC 23019 at S1P receptors that couple
to the Gaq pathway, leading to an increase in intracellular calcium.

General Protocol Outline:

Cell Culture: Cells expressing the S1P receptor of interest (e.g., S1P4 or S1Ps) are cultured
in appropriate media.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Varying concentrations of VPC 23019 are added to the cells.

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the
change in intracellular calcium concentration, is measured over time using a fluorescence
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plate reader.

o Data Analysis: The data is used to generate a dose-response curve and calculate the half-

maximal effective concentration (ECso).

The following diagram provides a logical workflow for the characterization of a compound like
VPC 23019.
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General Experimental Workflow for VPC 23019

Pharmacokinetics and Metabolism

There is limited publicly available information on the pharmacokinetics (Absorption, Distribution,
Metabolism, and Excretion - ADME) of VPC 23019. In vivo studies would be required to
determine its bioavailability, half-life, and metabolic fate.
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Applications in Research

VPC 23019 is a critical tool for elucidating the roles of S1P1 and S1Ps receptors in various
physiological and disease states. Its ability to competitively antagonize these receptors allows
for the investigation of their involvement in:

Immunology: Lymphocyte trafficking and immune cell function.

Oncology: Cancer cell migration, proliferation, and survival. --INVALID-LINK--

Neuroscience: Neural stem cell migration and differentiation. --INVALID-LINK--

Cardiovascular Biology: Vascular development and function.

Conclusion

VPC 23019 is a well-characterized S1P receptor modulator with a unique pharmacological
profile. Its antagonist activity at S1P1 and S1Ps receptors, coupled with agonist activity at S1Pa
and S1Ps receptors, makes it an invaluable tool for dissecting the complexities of S1P
signaling. Further research, particularly in the area of in vivo pharmacokinetics, will enhance its
utility in translational studies.

« To cite this document: BenchChem. [An In-depth Technical Guide to VPC 23019].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684042#vpc-23019-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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